Product packaging for Molecular hydrogen;plutonium(Cat. No.:CAS No. 15457-77-9)

Molecular hydrogen;plutonium

Cat. No.: B579117
CAS No.: 15457-77-9
M. Wt: 250.112
InChI Key: FYCLQSJNZIPDAJ-UHFFFAOYSA-N
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Description

Historical Trajectories and Evolution of Actinide-Hydrogen Chemistry Research

The investigation into actinide chemistry, including their interactions with hydrogen, has a rich and evolving history. Initial studies can be traced back to the early 20th century, with a significant acceleration of research during the Manhattan Project in the 1940s. numberanalytics.com The synthesis of transuranic elements, such as neptunium (B1219326) and plutonium, opened up a new frontier in chemical research. numberanalytics.comacs.org Early work focused on understanding the fundamental properties of these novel elements and their compounds. numberanalytics.comacs.org

The study of actinide hydrides, in particular, gained prominence as researchers began to grapple with the practical challenges of handling and storing these radioactive materials. cuni.cz The discovery that even small quantities of hydrogen could lead to the degradation of actinide metals highlighted the importance of this research area for both nuclear energy and defense applications. cuni.cz Over the decades, research has progressed from initial discoveries to more sophisticated investigations into the electronic structure, crystal lattice properties, and spectroscopic characteristics of actinide-hydrogen systems. cuni.cz This evolution was driven by the need for safer nuclear reactor operations and more effective management of nuclear materials. numberanalytics.com

Significance of Plutonium-Hydrogen Interactions in Nuclear Materials Science and Applied Radiochemistry

The interaction of plutonium with hydrogen is of profound significance in nuclear materials science and applied radiochemistry. Plutonium metal readily reacts with hydrogen, even in trace amounts, to form plutonium hydrides. osti.govacs.org This process, known as hydriding, can lead to significant changes in the material's properties, including embrittlement and a dramatic increase in volume. lanl.gov

One of the most critical aspects of plutonium hydriding is its role in the corrosion of the metal. osti.govacs.orgmdpi.com The formation of plutonium hydride can catalyze rapid and sometimes catastrophic oxidation, a process that is of primary concern for the long-term storage and handling of plutonium. osti.govacs.orgosti.gov The pyrophoric nature of plutonium hydride, meaning it can ignite spontaneously in air, further underscores the safety implications of these interactions. wikipedia.orgosti.gov

In the field of applied radiochemistry, the reaction between plutonium and hydrogen has been utilized for practical purposes. For instance, the formation of plutonium hydride is a facile reaction that has found applications in plutonium recovery and powder metallurgy procedures. researchgate.net Understanding the kinetics and thermodynamics of this reaction is crucial for optimizing these processes. researchgate.net The study of plutonium-hydrogen systems is also essential for developing predictive models for the aging of plutonium materials, which is vital for ensuring their long-term stability and safety. pku.edu.cn

Theoretical Frameworks for Understanding Hydrogen Behavior in f-Electron Systems

The behavior of hydrogen in f-electron systems like plutonium is governed by complex electronic interactions that present significant theoretical challenges. The 5f electrons of plutonium are at the boundary between localized and delocalized behavior, leading to intricate physical and chemical properties. researchgate.netfas.org Understanding how hydrogen interacts with these f-electrons is key to explaining the properties of plutonium hydrides.

Several theoretical frameworks are employed to model and understand these interactions. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure and properties of materials. pku.edu.cnresearchgate.netaps.org For f-electron systems, standard DFT often needs to be augmented with approaches like the DFT+U method, which better accounts for the strong on-site Coulomb repulsion of the localized f-electrons. mdpi.comaip.org

More advanced theoretical methods, such as Dynamical Mean-Field Theory (DMFT), are also used to tackle the challenges posed by strongly correlated electron systems like plutonium. unitn.itwhiterose.ac.uk These methods aim to provide a more accurate description of the electronic and magnetic properties that arise from the complex interplay of f-electrons. unitn.it Additionally, lattice gas models and other computational techniques are developed to simulate the phase equilibria and diffusion of hydrogen in plutonium, bridging the gap between quantum calculations and experimental observations. osti.govacs.org These theoretical and computational approaches are crucial for interpreting experimental data and for predicting the behavior of plutonium-hydrogen systems under various conditions. osti.govacs.orgaps.org

Research Findings on Plutonium Hydrides

Detailed experimental and theoretical investigations have yielded significant data on the properties of plutonium hydrides. The two primary characterized hydrides are plutonium dihydride (PuH₂) and plutonium trihydride (PuH₃), though the system is known for its non-stoichiometric nature. wikipedia.org

Plutonium hydride is generally a non-stoichiometric compound with the formula PuH₂₊ₓ, where x can range from 0 to 0.7. wikipedia.org Metastable stoichiometries approaching PuH₃ can also be formed. wikipedia.org The reaction to form plutonium hydride from its constituent elements is readily achieved at temperatures between 100–200°C and at atmospheric pressure. wikipedia.org

The appearance of plutonium hydride changes with its hydrogen content; it is silvery when the stoichiometry is close to PuH₂ and becomes blacker as the hydrogen content increases, which is also associated with a decrease in electrical conductivity. wikipedia.org

Properties of Plutonium Dihydride (PuH₂) and Plutonium Trihydride (PuH₃)

The following tables summarize some of the key properties of cubic plutonium dihydride and hexagonal plutonium trihydride.

**Interactive Data Table: Properties of Plutonium Dihydride (PuH₂) **

PropertyValueReference(s)
Formula PuH₂ webelements.com
Molar Mass 246.08 g·mol⁻¹ webelements.com
Appearance Silver-like to black crystals wikipedia.org
Crystal Structure Cubic (Fluorite-type) wikipedia.orgosti.gov
Density 10400 kg m⁻³ webelements.com
Melting Point ~727°C webelements.com
Oxidation State of Pu +2 webelements.com
Formation Reaction Pu + H₂ → PuH₂ wikipedia.org

Interactive Data Table: Properties of Plutonium Trihydride (PuH₃)

PropertyValueReference(s)
Formula PuH₃ webelements.com
Molar Mass 247.088 g·mol⁻¹ webelements.com
Appearance Black, opaque crystals wikipedia.orgwebelements.com
Crystal Structure Hexagonal osti.gov
Density 9610 kg m⁻³ webelements.com
Melting Point ~327°C (decomposes) webelements.com
Oxidation State of Pu +3 webelements.com
Formation Forms as H/Pu ratio exceeds 2.75 osti.gov

Plutonium-Hydrogen Phase Diagram and Stoichiometry

The plutonium-hydrogen system exhibits a complex phase diagram. researchgate.net The primary phases include the face-centered cubic (fcc) δ-plutonium phase, the cubic plutonium dihydride (PuH₂) phase, and the hexagonal plutonium trihydride (PuH₃) phase. osti.gov The PuH₂₊ₓ phase is non-stoichiometric, with a composition that can vary. wikipedia.org As the hydrogen-to-plutonium ratio (H/Pu) increases, the crystal structure evolves. osti.gov When the H/Pu ratio is between approximately 2 and 2.75, the material is primarily PuH₂. osti.gov As this ratio exceeds 2.75, PuH₃ begins to form alongside PuH₂, and once the ratio surpasses 2.9, only PuH₃ remains. osti.gov

The formation of these different phases is accompanied by significant volume changes, which is a critical consideration in materials science applications. osti.gov The phase relationships are also influenced by temperature and pressure, with high-pressure studies revealing further phase transitions. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula H6Pu B579117 Molecular hydrogen;plutonium CAS No. 15457-77-9

Properties

CAS No.

15457-77-9

Molecular Formula

H6Pu

Molecular Weight

250.112

IUPAC Name

molecular hydrogen;plutonium

InChI

InChI=1S/Pu.3H2/h;3*1H

InChI Key

FYCLQSJNZIPDAJ-UHFFFAOYSA-N

SMILES

[HH].[HH].[HH].[Pu]

Origin of Product

United States

Theoretical and Computational Methodologies for Plutonium Hydrogen Systems

First-Principles Computational Approaches for Simulating Plutonium Hydrides and Interfaces

First-principles, or ab initio, methods are foundational to the computational study of materials, as they derive from the fundamental laws of quantum mechanics without reliance on empirical parameters. For plutonium-hydrogen systems, these methods are crucial for modeling the complex electronic structure and chemical bonding inherent in these materials. aip.org

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method in condensed matter physics and materials science for investigating the structural and physical properties of materials like δ-plutonium. aip.org However, standard DFT approximations often fail to accurately describe the strongly correlated 5f electrons in plutonium. researchgate.netosti.gov To address this, an on-site Coulomb repulsion term, known as the Hubbard U correction, is added to the DFT functional (a method referred to as DFT+U or GGA+U). aip.orgresearchgate.net This approach has proven successful in computing properties like the experimental atomic volume of δ-Pu and plutonium dihydride (PuH₂). aip.org

The DFT+U method is essential for correctly describing the ground-state properties of plutonium hydrides. researchgate.netresearchgate.net The choice of the effective U parameter (U_eff = U - J, where U is the on-site Coulomb parameter and J is the exchange parameter) is critical and is often tuned to match experimental data, such as the material's density. osti.govmdpi.com For instance, studies have used a U-J value of 1.3 eV for δ-Pu and 2.1 eV for PuH₂ to achieve densities within 1% of experimental values. aip.orgosti.gov Other studies have explored a range of U values, from 0 to 7 eV, to assess the impact on structural, magnetic, and electronic properties. mdpi.com The use of DFT+U with occupation matrix control has also been applied to better locate the ground states of plutonium oxides, which are relevant to the initial stages of hydriding. researchgate.net

Systematic DFT+U calculations have been employed to study the electronic properties of various PuHₓ compounds, successfully obtaining the antiferromagnetic ground state for PuH₂ and the ferromagnetic ground state for PuH₃. researchgate.net These calculations, combined with chemical potential analysis, have yielded hydriding and dehydriding energies that align well with available experimental results. researchgate.net

Table 1: Examples of Hubbard U Correction Parameters Used in DFT+U Simulations of Plutonium Systems

Compound U_eff (U-J) [eV] U [eV] J [eV] Reference
δ-Pu 1.3 2.05 0.75 aip.orgosti.gov
PuH₂ 2.1 2.85 0.75 aip.orgosti.gov
PuO₂ 4.0 4.75 0.75 acs.org
PuO₂ 4.5 (NM), 4.0 (AFM) - - researchgate.net
UO₂ 4.0 - - researchgate.net

Note: NM stands for non-magnetic, and AFM stands for antiferromagnetic.

While DFT+U provides a static correction for electron correlation, more advanced methods are required to capture the dynamic nature of these interactions. Dynamical Mean-Field Theory (DMFT) is one such method that can interpolate between the band-like (itinerant) and atomic-like (localized) behavior of electrons. ucdavis.edu The combination of DFT (often using the Local Density Approximation, LDA) with DMFT (LDA+DMFT) has been successfully applied to study the correlated 5f electrons in plutonium and its compounds. ucdavis.eduucdavis.eduresearchgate.net This approach provides access to the energetics and one-electron spectra of strongly correlated systems, enabling the study of plutonium's phase diagram. ucdavis.edu DMFT studies have been crucial in elucidating the itinerant-localized dual nature of 5f electrons in various plutonium compounds. researchgate.net

Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, offer another avenue for improving the description of correlated systems. The PBE0 and HSE06sol hybrid functionals have been used to investigate the structural, magnetic, and thermodynamic properties of plutonium hydrides. mdpi.comresearchgate.net These methods can provide a more accurate description of electronic band gaps and magnetic properties compared to standard DFT or DFT+U approaches. mdpi.com

For heavy elements like plutonium, relativistic effects are significant and must be included in accurate quantum chemical calculations. researchgate.netscielo.org.mxannualreviews.org The strong interaction between the spin of an electron and its orbital motion, known as spin-orbit coupling (SOC), plays a critical role in determining the electronic structure of plutonium hydrides. researchgate.netresearchgate.net Including SOC is essential for correctly describing their ground-state properties. researchgate.netresearchgate.net While some studies have found that for certain properties, like the adsorption energies of hydrogen on plutonium surfaces, the less computationally intensive spin-polarized calculations can suffice, the inclusion of SOC is generally considered important for a comprehensive understanding. aip.org

To manage the computational cost associated with treating all electrons in a heavy atom, relativistic effective core potentials (RECPs) are often employed. researchgate.net This technique replaces the chemically inert core electrons with a potential, reducing the number of electrons treated explicitly. This approach has been used in relativistic quantum techniques to compute the electronic and spectroscopic properties of plutonium hydrides (PuHₙ, n=2–4), providing significant insight into hydriding reactions. researchgate.net Four-component relativistic DFT calculations, based on the Dirac-Coulomb Hamiltonian, represent a more rigorous approach and have been implemented to study properties in heavy-element systems. acs.org

Advanced Electronic Structure Methods for Correlated f-Electron Systems (e.g., Dynamical Mean-Field Theory, Hybrid Functionals)

Molecular Dynamics Simulations for Hydrogen Diffusion and Interaction Mechanisms

Molecular Dynamics (MD) simulations are used to study the time evolution of a system of atoms, providing detailed information about dynamic processes like diffusion. Ab initio molecular dynamics (AIMD), where forces are calculated on-the-fly from first-principles, is a powerful tool for investigating hydrogen diffusion in plutonium and its compounds. researchgate.netresearchgate.net

AIMD simulations have been performed to reveal the diffusion behaviors of hydrogen in plutonium dioxide (PuO₂), a key component of the surface layer that forms on plutonium metal. researchgate.netrsc.org These studies show that hydrogen diffusion can be slowed by the formation of O-H bonds within the bulk material. researchgate.netmdpi.com The diffusion mechanism is highly dependent on temperature and the stoichiometry of the material. researchgate.net For example, in plutonium hydrides, the dominant diffusion mechanism for hydrogen depends on both temperature and composition. researchgate.net The nudged elastic band (NEB) method is often used in conjunction with first-principles calculations to determine the minimum energy paths and activation barriers for hydrogen diffusion. researchgate.net

Monte Carlo Simulations for Equilibrium Properties and Vacancy-Hydrogen Clustering

Monte Carlo (MC) methods use random sampling to compute equilibrium properties of a system. These techniques are particularly well-suited for studying phenomena like phase equilibria, solubility, and the effects of defects. researchgate.netifpenergiesnouvelles.com Thermodynamic data for hydrogen solubility in plutonium suggests the formation of vacancy-hydrogen clusters, and MC simulations have been used to investigate these equilibrium properties. researchgate.netresearchgate.net

A significant application of MC simulations in this field is the development of lattice-gas models (also referred to as spin-lattice models) for plutonium-plutonium dihydride (Pu-PuH₂) phase equilibrium. osti.govacs.orgamazonaws.com In this approach, the energies of a limited number of representative atomic configurations are first calculated using DFT. osti.gov This energy data is then used to parameterize a computationally efficient lattice model, which can be simulated using MC algorithms to bridge the time and length scales between quantum calculations and real-world experiments. osti.govacs.org This multiscale method has been used to compute Pu-PuH₂ equilibrium properties that are difficult to probe experimentally, such as phase compositions at various temperatures and the heat of formation of PuH₂. osti.govacs.orgamazonaws.com Kinetic Monte Carlo simulations have also been used to provide insight into the atomistic processes of defect evolution from self-irradiation in plutonium. fas.org

Table 2: Comparison of Simulation Times for Different Computational Methods

Method System/Task Computational Time Processor Details Reference
DFT+U (Single Point Energy) PuHₓ configuration ~30 minutes 216 Intel Broadwell (2.1 GHz) osti.gov
Monte Carlo (Lattice Gas Model) Free energy surface calculation 29 hours 1 Intel Broadwell (2.1 GHz) osti.gov
Monte Carlo (Lattice Gas Model) Simulation at 298 K 8 days 1 Intel Broadwell (2.1 GHz) osti.gov

This table illustrates the significant computational speedup, estimated at a factor of O(10⁷), achieved by using a lattice gas model with Monte Carlo simulations compared to direct DFT calculations for large-scale simulations. osti.gov

Predictive Modeling of Novel Plutonium-Hydrogen Phases Under Extreme Conditions (e.g., High Pressure)

Predictive modeling, which leverages the computational methods described above, is crucial for exploring the behavior of plutonium-hydrogen systems under conditions that are difficult or impossible to create in a laboratory, such as extreme pressures. While specific studies on novel high-pressure Pu-H phases are not extensively detailed in the provided literature, the existing modeling frameworks provide the foundation for such predictions.

The lattice-gas models parameterized by DFT calculations are a prime example of predictive modeling. osti.govacs.orgamazonaws.com They have been used to predict the Pu-PuH₂ phase diagram and equilibrium pressures at temperatures as low as 298 K, well below the range where experimental equilibration is feasible (experiments often require many hours at temperatures of 623 K or higher). osti.gov Although these models have been primarily applied to temperature- and composition-dependent phase equilibria, the methodology can be extended to include the effects of pressure. By calculating the PΔV term for hydrogen in the plutonium lattice under high pressure, the models could predict new stable or metastable plutonium-hydrogen phases. Current models have sometimes neglected this term as its value is small under near-ambient conditions. amazonaws.com The development of interatomic potentials for Pu-H systems, for use in classical MD simulations, would also enable the exploration of material behavior under extreme conditions over large system sizes and long timescales.

Development and Validation of Computational Models for Actinide-Hydrogen Systems

The theoretical and computational modeling of actinide-hydrogen systems, particularly those involving plutonium, presents significant challenges due to the elements' radioactivity, toxicity, and complex electronic structures. researchgate.netacs.org Experimental characterization of plutonium hydrides is difficult, making robust computational models essential for understanding their structural properties, stability, and the mechanisms of hydrogen corrosion. researchgate.netlanl.gov The development of these models relies heavily on first-principles quantum mechanical methods, which must be rigorously validated against available experimental data to ensure their predictive accuracy.

At the forefront of these computational efforts is Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy for condensed matter physics and materials science. aip.orgrsc.org However, standard DFT implementations are often insufficient for actinides like plutonium. The complexity arises from the strong correlation effects of plutonium's 5f electrons, which are not adequately described by common approximations. arxiv.org To address this, several advanced methodologies have been developed and are commonly employed.

Key computational approaches include:

DFT+U: This method adds an on-site Coulomb repulsion term (the Hubbard U parameter) to standard DFT functionals (like GGA or PBEsol) to better account for the strong electronic correlation in the localized 5f orbitals of plutonium. aip.orgarxiv.org The choice of the effective U value is critical and is often tuned to match experimental observations. mdpi.com

Spin-Orbit Coupling (SOC): Due to the high atomic number of plutonium, relativistic effects are significant. SOC is included in calculations to accurately model the magnetic and electronic properties of plutonium hydrides. acs.orgmdpi.com

Hybrid Functionals: More advanced and computationally expensive functionals, such as HSE06, which mix a portion of exact Hartree-Fock exchange with a DFT functional, have been used to improve the description of electronic and structural properties. mdpi.com

Dispersion Corrections: Methods like the Grimme D3 correction are sometimes included to account for van der Waals interactions, which can be important for accurately modeling molecular interactions and crystal structures. mdpi.comacs.org

Density Functional Tight Binding (DFTB): For larger-scale simulations, such as those modeling surface phenomena, less computationally intensive methods like DFTB are developed. These models are parameterized using data from higher-level DFT calculations to create an efficient yet reasonably accurate tool. nih.gov

Table 1: Overview of Computational Methodologies for Plutonium-Hydrogen Systems

Methodology Description Application in Pu-H Systems Key Findings/Limitations
DFT+U Adds a Hubbard U parameter to standard DFT to correct for strong on-site Coulomb interactions in Pu 5f orbitals. aip.orgarxiv.org Calculation of structural, electronic, and magnetic properties of PuH₂, PuH₃, and related phases. researchgate.netmdpi.com Crucial for obtaining agreement with experimental structures. The stability of magnetic orders can be dependent on the chosen U value. mdpi.com
Spin-Orbit Coupling (SOC) Incorporates relativistic effects that couple the electron's spin with its orbital motion. Used in conjunction with DFT+U to investigate magnetic ordering and electronic structure. acs.orgmdpi.com Essential for accurately describing the magnetic properties of plutonium compounds. mdpi.com
Hybrid Functionals (e.g., HSE06sol) Mixes a fraction of exact exchange from Hartree-Fock theory with a DFT functional. Provides a higher-accuracy benchmark for structural, magnetic, and electronic properties. mdpi.com Confirmed that ferromagnetic (FM) orders are the most stable for cubic PuH₂ and PuH₃. mdpi.com More computationally demanding than DFT+U.
DFTB/ChIMES A computationally efficient tight-binding method parameterized from DFT data. nih.gov Modeling of dynamic processes like surface dissociation and subsurface diffusion of hydrogen on plutonium surfaces. nih.gov Enables larger-scale molecular dynamics simulations that are inaccessible to standard DFT. Accuracy is dependent on the quality of the parameterization. nih.gov

The validation of these computational models is a critical step, accomplished by comparing calculated properties with reliable experimental data. This process builds confidence in the models' ability to predict behavior in scenarios where experimental data is unavailable.

Structural Validation: A primary benchmark for any computational model is its ability to reproduce known crystal structures and lattice parameters. For plutonium hydrides, calculations are frequently compared against experimental values. For instance, studies using the hybrid functional HSE06sol with spin-orbit coupling (HSE06sol+SOC) have shown excellent agreement with experimental lattice parameters for cubic plutonium hydrides. mdpi.com The difference between the calculated and experimental lattice parameter for cubic PuH₂ was found to be as low as 0.59%. mdpi.com

Table 2: Comparison of Calculated and Experimental Lattice Parameters for Cubic Plutonium Hydrides

Compound Computational Method Calculated Lattice Parameter (Å) Experimental Lattice Parameter (Å) Difference (%)
PuH₂ HSE06sol+SOC 5.33 5.359 acs.org 0.59
PuH₃ HSE06sol+SOC 5.24 5.34 mdpi.com 1.97

Magnetic and Electronic Property Validation: Models are also validated by their ability to predict magnetic and electronic properties. Calculations investigate the stability of different magnetic orderings (ferromagnetic vs. various antiferromagnetic configurations) and compare them to experimental findings. mdpi.com While DFT-based methods can successfully predict the most stable magnetic ordering, they often overestimate the magnitude of the total magnetic moments compared to experimental values. mdpi.com Furthermore, electronic structure calculations have successfully predicted that PuH₃ is a semiconductor with a small band gap, a key material property. researchgate.netacs.org

Table 3: Calculated vs. Experimental Magnetic Moments for PuH₂

Method Magnetic Order Spin Moment (μB/atom) Orbital Moment (μB/atom) Total Moment (μB/atom)
PBEsol+U+SOC (U=4 eV) mdpi.com T2kAFM 4.73 -3.43 1.30
LDA+U+SOC (U=4 eV) mdpi.com AFM 4.58 -3.69 0.89
Experimental mdpi.com FM/AFM - - ~0.44

Thermodynamic properties, such as formation enthalpies, are also calculated to assess the stability of various plutonium hydride phases. Computational studies have consistently found that the formation of PuHₓ compounds is thermodynamically favorable. researchgate.net The continuous development and rigorous validation of these advanced computational models are indispensable for advancing the fundamental understanding of plutonium-hydrogen interactions. lanl.gov

Advanced Experimental Characterization Techniques for Plutonium Hydrogen Systems

Spectroscopic Investigations of Plutonium-Hydrogen Chemical Environments

Spectroscopic techniques are crucial for elucidating the chemical and physical properties of plutonium-hydrogen systems at the atomic and molecular levels. These methods provide detailed information about bonding, electronic structure, and local atomic environments, which are essential for understanding the behavior of these complex materials.

Vibrational Spectroscopy (Raman, Infrared) for Bond Characterization and Species Identification

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, probes the vibrational modes of molecules and crystal lattices. These techniques are highly sensitive to the chemical bonds and local symmetry of a material.

Raman Spectroscopy has been employed to study plutonium hydrides, often in conjunction with density functional theory (DFT) calculations to assign observed vibrational modes. researchgate.net For instance, the Raman-active modes of plutonium hydride (PuHₓ) have been investigated to understand their structural and magnetic properties. researchgate.net Theoretical calculations have helped to assign the characteristic Raman-active modes at the center of the first Brillouin zone. researchgate.netresearchgate.net

Infrared Spectroscopy provides complementary information to Raman spectroscopy. DFT calculations have been used to predict the IR-active modes of plutonium hydrides, which can aid in the interpretation of experimental IR spectra. researchgate.netosti.gov Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a specific IR technique that has been utilized to study the evolution of chemical species in plutonium-containing materials. frontiersin.org

Table 1: Calculated Vibrational Modes for Plutonium Hydrides

CompoundTechniqueCalculated Vibrational Frequencies (cm⁻¹)Reference
PuH₂₊ₓRaman and InfraredCharacteristic modes at the Γ point assigned researchgate.netresearchgate.net
PuCl₃Raman and Infrared89.8, 167.4, 180.9, 197.8, 214.0, 222.6 (Raman) osti.gov

This table presents theoretically calculated vibrational frequencies for plutonium compounds. Experimental values may vary.

X-ray Photoemission Spectroscopy (XPS) for Electronic Configuration and Oxidation States

X-ray Photoemission Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

In the study of plutonium-hydrogen systems, XPS has been instrumental in distinguishing plutonium hydride (PuH₂) from plutonium oxides. While the Pu 4f₇/₂ binding energies of PuH₂ (425.0 eV) and Pu₂O₃ (424.8 eV) are very similar, making differentiation based on binding energy alone challenging, other spectral features provide a means of distinction. commonvirtues.com The full width at half-maximum (FWHM) of the Pu 4f₇/₂ peak is broader for the trivalent hydride (3.6 eV) compared to the trivalent oxide (2.6 eV). commonvirtues.com

Furthermore, chemical state plots, which consider the Auger peak in addition to the photoelectron peak, show a small but discernible difference in the positions of the hydride and trivalent oxide. commonvirtues.com The presence of hydride can also be inferred by the absence of significant oxygen and the presence of plutonium in the Pu(III) state. commonvirtues.com Studies on the reaction of plutonium metal with moist air have utilized XPS to identify the formation of cubic plutonium hydride on the surface alongside various plutonium oxides. wikipedia.org

Table 2: XPS Data for Plutonium Hydride and Oxide

CompoundPu 4f₇/₂ Binding Energy (eV)Pu 4f₇/₂ FWHM (eV)Reference
PuH₂425.03.6 commonvirtues.com
Pu₂O₃424.82.6 commonvirtues.com

This interactive table allows for the comparison of key XPS parameters for plutonium hydride and a common plutonium oxide.

Synchrotron-Based X-ray Techniques (e.g., XANES, EXAFS) for Local Atomic and Electronic Structure

Synchrotron-based X-ray techniques, such as X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provide detailed information about the local atomic and electronic structure of materials. These methods are particularly valuable for studying complex systems like plutonium hydrides.

X-ray Absorption Near-Edge Structure (XANES) is sensitive to the oxidation state and coordination chemistry of the absorbing atom. researchgate.net The Pu L₃- and L₁-edge XANES spectra are sensitive to changes in the electronic and molecular structures of plutonium species and can be used to identify different oxidation states. hzdr.de It has been suggested that the L₁-edge XANES is more sensitive to these changes and, therefore, more suitable for oxidation state determination in environmental samples that may contain multiple plutonium oxidation states. hzdr.de

Extended X-ray Absorption Fine Structure (EXAFS) provides information about the local atomic structure, including bond distances and coordination numbers. By analyzing the fine structure in the X-ray absorption spectrum, researchers can determine the distances to neighboring atoms. For example, in Pu(VI) hydrates, Pu=O and Pu–O bond distances have been determined to be 1.74 Å and 2.42 Å, respectively. hzdr.de

The combination of XANES and EXAFS allows for a comprehensive understanding of the local environment of plutonium atoms in various chemical forms.

Diffuse Reflectance Spectroscopy (DRS) for Electronic Transitions

Diffuse Reflectance Spectroscopy (DRS) is a technique used to study the electronic transitions in solid materials, particularly those that are highly scattering. It is a valuable tool for analyzing the local electronic structure of actinides. osti.gov

DRS is sensitive to electronic metal-ligand interactions and can provide detailed information based on the splitting of Laporte-forbidden f-f transitions due to the influence of the crystal field. osti.gov This makes it highly sensitive to changes in lattice symmetry resulting from alterations in oxidation state or structure. osti.gov In the context of plutonium compounds, DRS in the shortwave infrared (SWIR) region has been used to identify spectroscopic fingerprints that can provide retrospective information about the production parameters of materials like plutonium dioxide (PuO₂). nih.gov For instance, an electronic band observed at 1433 nm in the diffuse reflectance spectra of PuO₂ was found to be a sensitive indicator of crystallinity. nih.gov While specific DRS studies focused solely on plutonium hydride are less common, the technique's ability to probe electronic transitions makes it a potentially powerful tool for characterizing the plutonium-hydrogen system.

Diffraction Methods for Phase Identification and Microstructural Analysis

Diffraction techniques are fundamental for determining the crystal structure and microstructure of materials. By analyzing the diffraction pattern of X-rays or neutrons from a sample, one can identify the phases present and obtain information about lattice parameters, crystallite size, and strain.

Neutron Diffraction Studies for Hydrogen Localization and Dynamics

Neutron diffraction is a powerful technique for studying materials containing light elements, such as hydrogen, in the presence of heavy elements like plutonium. This is because neutrons scatter from the nucleus, and the scattering cross-section does not have a strong dependence on the atomic number, unlike X-rays which scatter from electrons.

Neutron diffraction has been used to investigate the location of hydrogen atoms in the plutonium lattice. researchgate.netaip.org Studies on Ga-stabilized δ-Pu charged with hydrogen have shown that in addition to forming vacancy complexes, a significant portion of the hydrogen atoms precipitate as PuHₓ on the surface of the sample, with x being approximately 1.9. researchgate.netaip.org Neutron diffraction measurements have also been crucial in understanding the bulk lattice contraction observed in plutonium upon low-level hydrogen charging, which is consistent with the formation of super-abundant vacancy complexes of hydrogen with plutonium. researchgate.netaip.org Furthermore, neutron powder diffraction has been performed on plutonium deuteride (B1239839) (²³⁹PuD₂.₂₅) at various temperatures to determine the positions of the deuterium (B1214612) atoms and to investigate structural and magnetic phase transitions. researchgate.net

X-ray Diffraction Studies for Crystallographic Changes and Phase Transitions

X-ray diffraction (XRD) is a cornerstone technique for investigating the crystallographic structure of plutonium hydrides and monitoring phase transitions. acs.org XRD data has been instrumental in identifying the phases present in the plutonium-hydrogen system, which include cubic and hexagonal structures depending on the hydrogen-to-plutonium ratio (H/Pu) and temperature. aps.org

Early XRD studies, in conjunction with equilibrium and kinetic data, helped establish the existence of two stability regions in the Pu-H system. The cubic dihydride phase (PuH₂) adopts a face-centered cubic (fcc) CaF₂-type structure. aps.orgmdpi.com As the hydrogen content increases, the additional hydrogen atoms occupy octahedral sites within the fcc lattice. mdpi.com This leads to the formation of a continuous solid solution, PuHₓ, where x can range from approximately 1.9 to 2.7, while retaining the cubic structure. aps.orgmdpi.com Beyond this range, a transition to a hexagonal trihydride (PuH₃) phase occurs. aps.org

High-temperature XRD has been employed to study the kinetics of oxidation in uranium-plutonium mixed oxides, providing insights into phase transformations at elevated temperatures. researchgate.net For instance, in situ XRD has been used to track the formation of the hexagonal M₃O₈ (where M is a metal) phase, revealing that plutonium tends to stabilize the cubic phases during oxidation. researchgate.net

First-principles calculations combined with structure-searching techniques have been used to predict the crystal structures of various plutonium hydrides (PuH₁₋₁₀) under both atmospheric and high pressure. These theoretical studies, which are often validated against experimental XRD data, indicate that the predicted lattice structures are stable over a range of pressures. researchgate.net XRD is also crucial in identifying the products of reactions, such as the formation of plutonium monoxide (PuO) as a major constituent after sintering dried plutonium hydride deposits. fas.org Furthermore, XRD analysis of oxide layers formed on plutonium metal has provided evidence for higher oxides like PuO₂₊ₓ. osti.gov

Self-irradiation effects due to plutonium's radioactivity can induce lattice defects and swelling over time. lanl.gov XRD is a key tool for monitoring these changes in the crystal lattice, such as the increase in the lattice parameter of δ-phase plutonium-gallium alloys as a function of age. lanl.gov

Table 1: Crystallographic Data for Plutonium Hydrides

Compound Crystal System Space Group Lattice Parameter (a) Reference
PuH₂ (cubic) Cubic Fm-3m 5.359 Å mdpi.com
PuH₃ (cubic) Cubic - 5.34 Å mdpi.com

Magnetic Measurements for Probing Magnetic Ordering and Electronic States

Magnetic measurements are a highly sensitive tool for investigating the magnetic ordering and electronic states of plutonium hydrides. aip.org Plutonium metal itself is non-magnetic, but it develops a magnetic moment upon reacting with hydrogen. aip.org This property allows for the detection of small quantities of plutonium hydride against a non-magnetic plutonium background. aip.org

Studies have shown that plutonium hydrides exhibit a range of magnetic behaviors depending on the stoichiometry. aps.org The cubic dihydride, PuHₓ with x near 2, displays a susceptibility maximum around 30 K, which is indicative of antiferromagnetic ordering. aps.orgmdpi.com As the hydrogen concentration increases within the cubic phase (x > 2), the compounds become ferromagnetic, with the Curie temperature (Tc) increasing with x. aps.org For instance, the ordering temperature rises from 44 K for PuH₁.₉₃ to 67 K for PuH₂.₆₅. The hexagonal trihydride (PuH₃) is also ferromagnetic, with a significantly higher Curie temperature of 101 K. aps.org

Magnetization measurements have been used to quantify the formation of ferromagnetic plutonium hydride. aip.org For example, in a study of δ-Pu charged with 1 at. % H, magnetic hysteresis loops observed below 40 K were consistent with the precipitation of ferromagnetic PuH₁.₉ on the sample surface. aip.org The effective paramagnetic moments for cubic plutonium hydrides (PuHₓ where 1.93 ≤ x ≤ 2.65) have been measured to be in the range of 0.70 to 0.83 µB.

The magnetic properties of plutonium hydrides are closely linked to the electronic configuration of the plutonium ion. Magnetic data, in conjunction with X-ray photoemission spectroscopy, are consistent with a trivalent Pu³⁺ (5f⁵) configuration in these compounds. aps.org Density functional theory (DFT) calculations, including spin-orbit coupling and non-collinear magnetism, have been used to investigate the stability of different magnetic orders (ferromagnetic and antiferromagnetic) in cubic PuH₂ and PuH₃. mdpi.com These theoretical studies suggest that for cubic PuH₂, a ferromagnetic order is the most stable, while for cubic PuH₃, the stability depends on the specifics of the calculation, with very small energy differences between ferromagnetic and antiferromagnetic states. mdpi.com

Table 2: Magnetic Properties of Plutonium Hydrides

Compound/Composition (x in PuHₓ) Magnetic Ordering Transition Temperature (K) Effective Paramagnetic Moment (µB/Pu) Reference
~1.99 Antiferromagnetic ~30 - aps.orgmdpi.com
1.93 Ferromagnetic 44 0.83
2.65 Ferromagnetic 67 0.70
2.7 Ferromagnetic 66 (max for cubic) - aps.org

Microscopic and Topographical Characterization (e.g., SEM, AFM) for Surface Morphology and Reaction Progress

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful techniques for characterizing the surface morphology and tracking the progress of the plutonium hydriding reaction. researchgate.net SEM provides high-resolution images of the surface, revealing details about the product morphology and the reaction front. researchgate.net

SEM investigations of the reaction between hydrogen and plutonium have shown that the product morphology near the reaction front is complex. researchgate.net Studies have revealed the existence of a mixed phase of metal and metal hydride extending 20–30 µm ahead of the visibly hydrided zone. researchgate.net This suggests that hydrogen transport and the subsequent hydriding reaction preferentially occur along grain boundaries and other defects in the metal structure, rather than through a uniform, intragrain reaction. researchgate.net This inhomogeneous growth can lead to product fracture and the formation of small hydride particles. researchgate.net

In situ SEM, where the hydriding reaction is carried out within the microscope's reaction chamber, allows for real-time observation of the formation of plutonium hydride and subsequent analysis of the reaction products without exposure to air. avs.org This is particularly important because plutonium hydride is highly reactive. osti.gov SEM has also been used to characterize particulates deposited on surfaces during experiments, such as molten irregular particulates and spheroids observed after laser ablation of PuO₂. nih.govresearchgate.net

AFM can provide complementary information on surface morphology at the nanoscale. avs.org While specific applications of AFM to plutonium hydride surfaces are less commonly detailed in the provided context, the technique is generally used to analyze surface roughness and granular structure, which can be dependent on fabrication methods and conditions. avs.org

The combination of focused ion-beam (FIB) milling with SEM (FIB-SEM) enables three-dimensional characterization of subsurface features, which has been applied to study the morphology of oxide scales on plutonium alloys. researchgate.net This provides crucial insights into the internal microstructure of reaction layers.

Specialized Methodologies for Handling and Characterizing Radioactive Materials (e.g., Double-Walled Cells)

The handling and characterization of plutonium and its compounds are governed by strict safety protocols due to their radioactivity and toxicity. This has historically limited the use of advanced analytical instrumentation, which is often not suitable for operation within traditional radiological gloveboxes. nih.govfrontiersin.org

A significant innovation in this area is the development of double-walled cells (DWCs). frontiersin.org These cells provide a robust containment system that allows for the safe handling of small quantities of radioactive materials, like plutonium compounds, in "clean" or non-radiological laboratories equipped with state-of-the-art instrumentation. nih.govfrontiersin.org The use of DWCs mitigates the risk of contamination to personnel and sensitive equipment, thereby expanding the range of analytical techniques that can be applied to these materials. frontiersin.org

DWCs have enabled a variety of spectroscopic studies on plutonium-bearing materials, including Raman spectroscopy, diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS), and laser-induced breakdown spectroscopy (LIBS). nih.govfrontiersin.org For example, the first LIBS experiments on a PuO₂ pellet were conducted using a DWC. nih.govresearchgate.net

The design of facilities for handling plutonium involves multiple layers of containment. Gloveboxes are the primary form of containment, and they are typically maintained at a negative pressure relative to the laboratory to ensure that any leaks are directed into the box. The laboratories themselves are often designed with specific ventilation systems to manage airborne contamination. For certain research activities, even more specialized containment, such as hot cells with remote manipulators, may be required for handling highly radioactive materials.

The management of waste generated from these processes also requires specialized procedures to control and account for plutonium. This includes segregating waste into different categories, packaging it in appropriate containers, and using non-destructive assay techniques like gamma-ray spectrometry and neutron assay to quantify the plutonium content.

Table 3: Mentioned Chemical Compounds

Compound Name Formula
Molecular hydrogen H₂
Plutonium Pu
Plutonium hydride PuHₓ
Plutonium dihydride PuH₂
Plutonium trihydride PuH₃
Plutonium-gallium alloy Pu-Ga
Plutonium monoxide PuO
Plutonium dioxide PuO₂
Plutonium sesquioxide Pu₂O₃
Higher plutonium oxide PuO₂₊ₓ
Uranium-plutonium mixed oxide (U,Pu)O₂
Metal oxide M₃O₈
Plutonium (III) oxalate Pu₂(C₂O₄)₃

Mechanistic Studies of Hydrogen Plutonium Interactions and Reactions

Kinetics and Thermodynamics of Molecular Hydrogen Adsorption and Dissociation on Plutonium Surfaces

The interaction of molecular hydrogen with plutonium surfaces is the initial and often rate-determining step in the complex process of plutonium hydride formation. Understanding the kinetics and thermodynamics of this interaction is crucial for predicting and controlling the material's behavior in hydrogen-containing environments.

Surface Adsorption Sites and Energy Barriers for Dissociation

The adsorption and subsequent dissociation of molecular hydrogen (H₂) on plutonium (Pu) surfaces are complex processes governed by the specific surface crystallography and the presence of spin polarization. aps.org Theoretical studies, primarily using density functional theory (DFT), have been instrumental in elucidating the energetics of these initial steps.

On the δ-Pu (111) surface, which is a low-energy and therefore commonly exposed facet, molecular hydrogen can adsorb weakly. aps.org The most favorable sites for this molecular adsorption are the "top" sites, directly above a surface plutonium atom, with a horizontal orientation of the H₂ molecule. aps.org Spin-polarized calculations, which account for the magnetic properties of plutonium, indicate that weak molecular adsorption occurs with a layered, alternating spin arrangement of the plutonium atoms. aps.org

For the subsequent and critical step of dissociation, where the H-H bond is broken, an activation energy barrier must be overcome. On the Pu (111) surface, the most favorable pathway for dissociation has a calculated activation energy of 0.305 eV at the spin-polarized level. aps.org This is notably lower than the energy required for dissociation on the (100) surface, suggesting that the (111) surface is more reactive towards hydrogen. aps.org Once dissociated, the hydrogen atoms form strong bonds with the plutonium surface, resulting in a significantly more stable state compared to molecular adsorption. aps.org

The process of dissociative adsorption involves a significant transfer of charge from the plutonium to the hydrogen atoms. aps.org This is due to the closer proximity of the dissociated hydrogen atoms to the surface, leading to the formation of an ionic component in the Pu-H bond, in addition to the covalent character arising from the hybridization of plutonium's 5f orbitals and hydrogen's 1s orbital. aps.org

Interactive Data Table: Activation Energies for H₂ Dissociation

SurfaceSpin PolarizationActivation Energy (eV)
δ-Pu (111)Non-spin-polarized0.216 aps.org
δ-Pu (111)Spin-polarized0.305 aps.org
PuO₂ (110)-0.48 researchgate.net
PuO₂ (111)-1.06 mdpi.com

Influence of Surface Impurities and Environmental Gases (e.g., CO₂, H₂O) on Hydrogenation Kinetics

The kinetics of plutonium hydrogenation can be significantly influenced by the presence of surface impurities and other environmental gases. Oxide layers, particularly plutonium dioxide (PuO₂), are almost always present on plutonium surfaces exposed to air and play a critical role. osti.gov The PuO₂ layer generally acts as a barrier to gas-phase hydrogen. osti.gov However, the presence of a Pu₂O₃ layer beneath the PuO₂ can nucleate hydriding. osti.gov

The interaction of hydrogen with these oxide layers is a crucial first step. On the PuO₂(111) surface, hydrogen atoms can form O-H bonds with the surface oxygen atoms, indicating a chemical interaction. mdpi.com This process involves the hybridization of oxygen p-orbitals and hydrogen s-orbitals. mdpi.com

The presence of other gases can also affect hydrogenation. For instance, studies on the effect of carbon dioxide (CO₂) have shown that it can hinder the hydrogenation process. researchgate.net Adsorbed CO₂ on the plutonium surface can increase the energy barrier for H₂ dissociation. researchgate.net This is attributed to CO₂ hindering the electron interaction between the hydrogen molecule and the plutonium surface, thereby blocking hydrogen adsorption and dissociation. researchgate.net

Water (H₂O) present in the environment can also play a complex role. The reaction of plutonium with moist air can lead to the formation of plutonium hydrides on the surface, alongside various plutonium oxides. wikipedia.org This suggests that water can be a source of hydrogen for the hydriding reaction. The presence of water can lead to the formation of a complex surface layer consisting of oxides and hydrides, which in turn influences the subsequent interaction with molecular hydrogen. wikipedia.org

Hydrogen Diffusion Pathways and Mechanisms within Plutonium Matrices and Plutonium Oxides

Role of Point Defects (Vacancies, Interstitials, Oxygen Vacancies) in Hydrogen Trapping and Transport

Point defects within the crystal lattice of plutonium and its oxides, such as vacancies and interstitials, play a significant role in the trapping and transport of hydrogen.

In δ-plutonium, it is energetically favorable for an isolated hydrogen atom to occupy an octahedral (O) interstitial site rather than a tetrahedral (T) site. aip.org The absorption energy for a single hydrogen atom in an O site is -2.92 eV, while for a T site it is -2.71 eV. aip.org

The formation energy of hydrogen-related defects in PuO₂ has been calculated using density functional theory. aps.org Hydrogen existing as a hydride at an oxygen vacancy has a relatively high formation energy (2.69–3.81 eV). aps.org Hydrogen can also exist as a radical at an octahedral interstitial site (2.43–3.38 eV) or as a H⁺ cation at an oxygen edge (1.14–1.40 eV) or a hydroxyl group at an oxygen cube corner (1.17–1.56 eV). aps.org These lower energy configurations are more likely to be involved in hydrogen transport.

In α-Pu₂O₃, hydrogen diffusion can occur with an energy barrier of 0.67 eV. acs.org In contrast, the diffusion barrier for atomic hydrogen in PuO₂ is much lower, at 0.13 eV. acs.org This suggests that once hydrogen enters the PuO₂ lattice, it can diffuse relatively easily.

Quantum Tunneling Effects in Hydrogen Diffusion

Due to its low mass, hydrogen can exhibit quantum mechanical effects, such as tunneling, which can significantly influence its diffusion behavior, especially at lower temperatures.

Density functional theory calculations combined with a quantum double well approximation have been used to estimate the impact of quantum tunneling on hydrogen diffusion in PuO₂. mdpi.comosti.gov These studies indicate that quantum effects can enhance the diffusion rates of hydrogen in PuO₂ by more than an order of magnitude at ambient conditions. mdpi.comosti.gov This enhancement is also predicted to persist at higher temperatures. mdpi.com For instance, for diffusion between interstitial sites, a quantum enhancement factor of approximately three is predicted at 1000 K. mdpi.com

The model suggests that for certain diffusion pathways, the quantum enhancement can be significant. mdpi.com These findings imply that classical diffusion models may underestimate the rate of hydrogen transport in plutonium-containing materials, and that quantum effects need to be considered for accurate predictions of hydriding kinetics. mdpi.com

Formation and Decomposition Mechanisms of Plutonium Hydrides

Plutonium hydride (PuHₓ) is a non-stoichiometric compound with a composition range typically between x=2 and x=2.7. wikipedia.org It readily forms from the reaction of plutonium metal with hydrogen gas at temperatures between 100 and 200°C. wikipedia.org The formation of plutonium hydride is an exothermic process. mdpi.com

The mechanism of both the hydriding and dehydriding reactions is thought to involve atomic hydrogen as the reactive species. unt.eduosti.gov The rate of the hydriding reaction is proportional to the square root of the hydrogen pressure (P¹/²), while the rate of the decomposition (dehydriding) is inversely proportional to the square root of the hydrogen pressure (P⁻¹/²). unt.eduosti.gov This pressure dependence is characteristic of reactions involving the dissociative absorption of hydrogen. unt.eduosti.gov

A proposed model suggests that the rates of both the forward (hydriding) and reverse (dehydriding) reactions are controlled by the surface concentration of atomic hydrogen. unt.eduosti.gov The inverse pressure dependence of the decomposition rate is consistent with this model. unt.eduosti.gov

The decomposition of plutonium hydride is a thermally activated process. The kinetics of decomposition provide insights into the stability of the hydride and the conditions under which it will release hydrogen.

Isotopic Effects on Reaction Kinetics and Thermodynamics (e.g., Deuterium (B1214612), Tritium)

The interaction between plutonium and hydrogen isotopes, primarily deuterium (²H or D) and tritium (B154650) (³H or T), exhibits significant kinetic and thermodynamic differences compared to the reaction with protium (B1232500) (¹H or H). These variations are known as kinetic isotope effects (KIEs) and are principally driven by the difference in mass between the isotopes. libretexts.org Heavier isotopes like deuterium and tritium have lower zero-point energies and vibrational frequencies in their molecular bonds compared to protium. libretexts.org Consequently, bonds involving deuterium or tritium, such as the D-D bond in D₂ or the C-D bond, are stronger and require more energy to break than the corresponding H-H or C-H bonds. libretexts.orgwikipedia.org This generally leads to slower reaction rates for reactions involving the cleavage of bonds to heavier isotopes. libretexts.orgbritannica.com

In the context of plutonium hydriding, the rate of reaction with deuterium is observed to be somewhat slower than with hydrogen at room temperature. osti.gov Systematic studies of the plutonium-deuterium reaction provide quantitative insights into these isotopic effects.

Research into the reaction between plutonium metal and deuterium gas has identified distinct reaction kinetics depending on the temperature. osti.govunt.edu

Low-Temperature Reaction (Below 200°C): At temperatures below 200°C, the reaction product, plutonium deuteride (B1239839) (PuD₂.₇), spalls off the surface, continuously exposing fresh plutonium metal to the deuterium gas. osti.govunt.edu This spalling reaction follows a rate equation where the reaction rate (R) is proportional to the deuterium pressure (P) raised to the power of 0.6. The activation energy for this spalling reaction was determined to be 5.9 kcal/mol for the formation of PuD₂.₇. unt.edu

High-Temperature Reaction (250°C to 400°C): Between 250°C and 400°C, the reaction mechanism changes. The plutonium deuteride product adheres to the parent metal, forming a growing, protective layer. osti.govunt.edu This layer slows down the reaction, as the deuterium must diffuse through it to reach the unreacted metal. The rate of this diffusion-controlled reaction is inversely proportional to the amount of product formed (represented by the weight change, ΔW). osti.govunt.edu

The kinetic parameters for the plutonium-deuterium reaction are summarized in the table below.

ParameterLow-Temperature Regime (<200°C)High-Temperature Regime (250-400°C)
Reaction MechanismSpalling of product, exposing fresh metalFormation of an adherent product layer
Rate EquationR = kT * A * P0.6R = kT* * A * P / ΔW
Activation Energy (Ea)5.9 kcal/mol (for PuD2.7)Not specified in the same format
Controlling FactorSurface reaction on fresh metalDiffusion through product layer

Table 1: Kinetic Parameters of the Plutonium-Deuterium Reaction. The rate (R) is in milliequivalents of deuterium per hour, A is the surface area, P is the pressure, and ΔW is the weight change. osti.govunt.edu

While detailed kinetic data for the plutonium-tritium reaction are less prevalent in open literature, the principles of KIE suggest that its reaction rate would be even slower than that of deuterium due to tritium's greater mass. britannica.com The D-T fusion reaction is highly energetic, releasing 17.6 MeV, but this occurs under conditions of extreme temperature and pressure, not standard chemical reaction conditions. wikipedia.orgnasa.gov

Reaction Mechanisms with Oxidizing Environments (e.g., Oxygen, Water)

The presence of oxidizing agents such as oxygen (O₂) and water (H₂O) dramatically alters the reaction pathways of plutonium and its hydride. Plutonium hydride (PuHₓ) is highly reactive and often pyrophoric, igniting spontaneously in air. osti.govwikipedia.org

Reaction with Oxygen and Air

The reaction of plutonium hydride with oxygen or air is complex and can be dangerously rapid.

Initial Oxidation: Upon exposure to oxygen, plutonium hydride initially forms a protective oxide film. tandfonline.com This rapid initial reaction has a very low activation energy. tandfonline.com

Pyrophoric Reaction: Despite the initial film, PuHₓ is pyrophoric and reacts spontaneously at room temperature when exposed to air. osti.govresearchgate.net This reaction is sufficiently exothermic to promote the subsequent rapid formation of plutonium mononitride (PuN) by reacting with the nitrogen component of air. fas.org The reaction consumes both oxygen and nitrogen. osti.govresearchgate.net

Catalytic Role of Pu₂O₃: The pyrophoric reaction is sustained by the formation of a catalytic plutonium sesquioxide (Pu₂O₃) layer at the gas-solid interface. osti.govresearchgate.net This Pu₂O₃ layer is a known catalyst for the Pu-H₂ reaction as well. osti.gov The reaction's progression depends on maintaining the temperature at the interface to prevent the formation of a more stable, protective plutonium dioxide (PuO₂) layer, which would passivate the surface. researchgate.net

Hydrogen Transport: A critical aspect of the mechanism is that the hydrogen produced during the oxidation of the hydride does not necessarily escape as H₂ gas. Instead, it can be rapidly transported through the hydride solid to the underlying metal, where it reacts to form more plutonium hydride until the metal is consumed. osti.govfas.org This inward transport of hydrogen is possible because PuHₓ is a superionic conductor with high hydrogen mobility. osti.gov This process effectively fuels the corrosion reaction from within.

Reaction with Water

The interaction with water or water vapor also leads to significant corrosion and complex reaction mechanisms.

Product Formation: The reaction of plutonium hydride with liquid water produces a fine, black solid product identified as a plutonium oxide hydride (PuOH), along with hydrogen gas. The reaction of plutonium metal with water vapor can also form a mixture of oxides (Pu₂O₃, PuO₂) and plutonium hydride at the oxide-metal interface. wikipedia.orgresearchgate.net

Hydrogen Cycling: Similar to the reaction with oxygen, the hydrogen involved in the reaction with water can be cycled. When PuHₓ reacts with water, hydrogen formed at the product-hydride interface can move inward, increasing the hydrogen stoichiometry of the unreacted hydride core.

Water-Catalyzed Oxidation: In the presence of both water and oxygen, a catalytic cycle can be established. Hydroxide (OH⁻) formation from the dissociative adsorption of water on the oxide surface promotes the formation of higher plutonium oxides (PuO₂₊ₓ). researchgate.net This water-catalyzed process can accelerate the oxidation of plutonium at rates significantly faster than in dry air. fas.orgosti.gov Theoretical studies suggest the reaction of the PuO molecule with water proceeds via the formation of an initial complex, followed by the shifting of a hydrogen atom, with the formation of PuO₂ and H₂ being thermodynamically favorable. rsc.org

The following table summarizes the key reaction steps and products when plutonium hydride interacts with oxidizing environments.

Oxidizing EnvironmentKey Reaction Steps & MechanismsPrimary Solid ProductsGaseous Products/Byproducts
Oxygen (O₂) / AirInitial protective oxide film formation. Pyrophoric reaction catalyzed by Pu₂O₃. Inward transport of H to react with fresh Pu metal. Reaction with N₂ in air at elevated temperatures.Pu₂O₃, PuO₂, PuNHeat; H₂ can be formed in a secondary step osti.gov
Water (H₂O) / Water VaporFormation of oxide hydride. Inward diffusion of H from H₂O to increase hydride stoichiometry. Water-catalyzed oxidation cycle in the presence of O₂.PuOH, PuO₂, Pu₂O₃, PuO₂₊ₓH₂

Table 2: Summary of Plutonium Hydride Reactions in Oxidizing Environments. osti.govtandfonline.comresearchgate.netfas.org

Electronic Structure, Chemical Bonding, and Magnetism in Plutonium Hydrogen Compounds

Nature of Chemical Bonding in Plutonium Hydrides (e.g., Covalent, Ionic, Metallic Contributions)

Analysis of the charge density differences and electronic localization functions in plutonium hydrides reveals that the bonding characteristics can be influenced by factors such as stoichiometry and pressure. acs.org For instance, at high pressures, plutonium hydrides are predicted to exhibit predominantly metallic bonding with an ionic component. acs.org The degree of covalency has been found to correlate with the 5f shell of plutonium, highlighting the direct involvement of these electrons in the chemical bonding. energy.gov This mixed bonding character is a key feature of many actinide compounds.

Influence of 5f Electron Localization and Delocalization on Bonding and Electronic Properties

The electronic and structural properties of plutonium and its compounds are largely dictated by the behavior of the 5f electrons, which can exhibit both localized (atomic-like) and delocalized (band-like) characteristics. fas.orgacs.orgeuropa.eu In plutonium hydrides, the incorporation of hydrogen atoms into the plutonium lattice increases the interatomic distances between plutonium atoms. This expansion leads to a greater localization of the 5f electrons compared to elemental plutonium. fas.org

The degree of 5f electron localization has profound effects on the material's properties. For instance, in metallic plutonium, the 5f electrons are largely itinerant and contribute to bonding. arxiv.org In contrast, in plutonium hydrides like PuH2 and PuH3, the 5f electrons are more localized, which is a key factor in the emergence of magnetic ordering. arxiv.orgeuropa.eu Theoretical studies have shown that the degree of localization can be tuned by the hydrogen content, leading to significant changes in the electronic structure. researchgate.net This localization-delocalization dichotomy is a central theme in understanding the physics of plutonium-based materials. fas.orgaip.org

Magnetic Ordering Phenomena in Plutonium Hydrides (e.g., Ferromagnetism, Antiferromagnetism)

Plutonium hydrides exhibit a rich variety of magnetic ordering phenomena, a direct consequence of the localized nature of the 5f electrons. acs.orgaps.org The specific type of magnetic order, whether ferromagnetic or antiferromagnetic, is highly sensitive to the hydrogen stoichiometry. aps.orgresearchgate.net Theoretical calculations have been instrumental in elucidating the stable magnetic ground states of these compounds, often requiring sophisticated methods that account for strong electron correlations and relativistic effects. acs.orgmdpi.com

A remarkable feature of the plutonium-hydrogen system is the transition from antiferromagnetic to ferromagnetic ordering as the hydrogen content increases. aps.orgfigshare.com Plutonium dihydride (PuH₂) is found to be antiferromagnetic, with a Néel temperature of approximately 30 K. aps.org As more hydrogen is added, forming non-stoichiometric hydrides (PuHₓ where 2 < x < 3), the magnetic ordering switches to ferromagnetic. aps.orgresearchgate.net The Curie temperature of these ferromagnetic hydrides increases with increasing hydrogen concentration, reaching a maximum of around 66 K for x ≈ 2.7. aps.org Hexagonal plutonium trihydride (PuH₃) is also ferromagnetic, with a higher Curie temperature of about 101 K. aps.org

This transition is a classic example of how modifying the crystal structure and electronic environment through alloying (in this case, with hydrogen) can dramatically alter the magnetic properties of a material. The hydrogen-vacancy model has been successfully used in theoretical studies to reproduce this content-induced magnetic transition. acs.orgfigshare.com

The magnetic properties of plutonium hydrides are intrinsically linked to the electronic configuration of the plutonium ions. acs.orgaps.org Experimental data from magnetic susceptibility measurements and X-ray photoemission spectroscopy are consistent with a trivalent plutonium (Pu³⁺) configuration in these hydrides. This corresponds to a 5f⁵ electronic configuration. acs.orgaps.org The presence of five unpaired 5f electrons with localized character gives rise to the observed magnetic moments. aps.org

Theoretical calculations that correctly reproduce the experimental magnetic ordering also find the 5f⁵ configuration to be the most stable. acs.org The interplay between the localized 5f electrons and the crystalline electric field determines the details of the magnetic anisotropy and the magnitude of the magnetic moments.

Magnetic Properties of Plutonium Hydrides
CompoundHydrogen Content (x in PuHₓ)Magnetic OrderingTransition Temperature (K)
Plutonium Dihydride2.0Antiferromagnetic~30
Non-stoichiometric Plutonium Hydride2 < x < 2.7FerromagneticIncreases with x (up to 66)
2.7Ferromagnetic~66
Plutonium Trihydride3.0Ferromagnetic~101

Hydrogen-Content-Induced Magnetic Transitions

Relativistic Effects on Electronic Band Structure and Magnetic Behavior

For heavy elements like plutonium, relativistic effects play a crucial role in determining the electronic structure and, consequently, the material's properties. aps.org The high velocity of electrons in the vicinity of the massive plutonium nucleus leads to significant relativistic corrections, most notably the spin-orbit coupling (SOC). mdpi.com SOC splits the electronic energy levels and can have a profound impact on the electronic band structure and magnetic anisotropy.

In the context of plutonium hydrides, theoretical models must include relativistic effects to accurately describe their electronic and magnetic properties. mdpi.comaip.org For example, density functional theory (DFT) calculations that incorporate SOC are essential for predicting the correct magnetic ground state and the orientation of the magnetic moments. mdpi.com The treatment of relativistic effects is also critical for understanding the localization of both the 5f and the 6p electrons, which influences the equilibrium volume and other ground-state properties. aps.org

Electron-Phonon Coupling and Vibrational Properties

Electron-phonon coupling, the interaction between electrons and lattice vibrations (phonons), is a fundamental process that influences various material properties, including transport and superconductivity. aps.org In plutonium hydrides, the vibrational properties are determined by the masses of the plutonium and hydrogen atoms and the strength of the bonds between them. The vibrations of the lighter hydrogen atoms give rise to high-frequency optical phonon modes. scirp.orgosti.gov

Advanced Materials Science Implications of Hydrogen Plutonium Interactions

Mechanisms of Hydrogen-Induced Degradation in Plutonium and its Alloys

Hydrogen can significantly degrade the mechanical properties of plutonium and its alloys through several proposed mechanisms, often leading to embrittlement and failure. These mechanisms, while not fully understood, are the subject of ongoing research.

The Hydrogen-Enhanced Decohesion (HEDE) mechanism posits that the presence of hydrogen atoms at locations of high stress, such as crack tips, weakens the interatomic bonds of the metal. h2tools.org This reduction in cohesive strength makes it easier for cracks to nucleate and propagate, leading to brittle fracture. h2tools.org The core concept of the HEDE mechanism is that localized hydrogen decreases the electron-charge density between metal atoms, thereby weakening the metal-metal bonds. iaea.org This theory is one of the primary explanations for hydrogen embrittlement in various metals. h2tools.org

In contrast to HEDE, the Hydrogen-Enhanced Local Plasticity (HELP) mechanism suggests that hydrogen can actually increase the mobility of dislocations in the metal lattice. mdpi.com This enhanced dislocation motion is localized in regions of high stress, leading to localized plastic deformation. mdpi.com While this might seem to contradict the notion of embrittlement, the intense localized plasticity can accelerate failure by promoting the formation of microvoids and facilitating crack growth. researchgate.net The HELP model is supported by observations of increased dislocation pile-ups and slip bands near fracture surfaces. mdpi.com It is proposed that hydrogen shields the stress fields of dislocations from each other, thereby increasing their movement. mdpi.com

Plutonium readily reacts with hydrogen to form plutonium hydride (PuHₓ), a brittle, non-stoichiometric compound. wikipedia.org The formation of this hydride phase within the plutonium metal matrix can induce significant internal stresses due to the volume expansion that accompanies the reaction. fas.org These stresses can lead to the initiation and propagation of cracks. The hydride itself is brittle and can cleave easily, providing a preferential path for fracture. This mechanism is particularly concerning because the reaction can be autocatalytic; once initiated, the formation of hydride can accelerate further corrosion. osti.gov The hydride phase has a composition range of PuH₂ to PuH₂.₇ and can even form metastable stoichiometries up to PuH₃. wikipedia.org

The Adsorption-Induced Dislocation Emission (AIDE) mechanism proposes that the adsorption of hydrogen onto the surface of a crack facilitates the nucleation and emission of dislocations from the crack tip. mdpi.com This enhanced dislocation activity contributes to crack growth and opening. The AIDE mechanism is seen as a unifying theory that incorporates elements of both HELP and HEDE, suggesting that the adsorbed hydrogen weakens interatomic bonds at the crack tip, which in turn makes it easier for dislocations to be emitted. mdpi.comresearchgate.net

Hydride Formation and Cleavage Mechanism

Hydrogen Storage and Release Phenomena in Actinide Materials

Actinide materials, including plutonium, have the ability to absorb and release hydrogen, a characteristic that is relevant to the field of hydrogen storage. numberanalytics.com These materials can form hydrides that store hydrogen in a solid state. researchgate.net The process is often reversible, with hydrogen being released upon heating or a reduction in pressure. numberanalytics.comresearchgate.net The electronic structure of actinides, with their partially filled f-orbitals, plays a crucial role in their ability to form hydrides with varying stoichiometries. numberanalytics.com While the radioactive nature of many actinides limits their practical application in widespread hydrogen storage for energy, the study of their interaction with hydrogen provides valuable insights into the fundamental chemistry of these complex elements and their potential use in specialized applications, such as in nuclear energy systems. numberanalytics.comresearchgate.net Research into the kinetics and thermodynamics of hydrogen absorption and desorption in actinide hydrides is ongoing to better understand and predict their behavior. researchgate.net

Impact of Hydrogen on Long-Term Storage and Reliability of Plutonium-Based Components

The interaction between molecular hydrogen and plutonium is a critical consideration for the long-term storage and reliability of plutonium-based components. Plutonium and its alloys are highly susceptible to corrosion and embrittlement when exposed to hydrogen. wikipedia.orgfas.org This interaction can lead to the formation of plutonium hydride (PuHₓ), a compound that is brittle and pyrophoric, meaning it can ignite spontaneously in air. researchgate.netosti.gov The formation of this hydride can significantly compromise the structural integrity and mechanical properties of plutonium metal.

The rate of the hydriding reaction is influenced by several factors, including temperature, hydrogen pressure, and the specific alloy composition of the plutonium. osti.gov For instance, gallium-stabilized plutonium alloys, commonly used in applications, exhibit some resistance to hydriding, but are not immune. lanl.govresearchgate.net The protective oxide layer that naturally forms on plutonium can initially inhibit hydrogen attack, but defects or cracks in this layer can serve as nucleation sites for hydride formation. osti.gov Research has shown that plutonium sesquioxide (Pu₂O₃) can catalyze the hydriding reaction. researchgate.netosti.gov

The consequences of hydride formation are severe. The pyrophoric nature of plutonium hydride presents a significant safety hazard, as exposure to air can lead to a rapid and violent reaction. osti.gov This not only poses a fire risk but also can transform solid plutonium metal into dispersible, respirable particles, increasing the risk of contamination. osti.gov Therefore, stringent controls on the storage atmosphere to exclude hydrogen and hydrogen-containing compounds are essential for ensuring the long-term reliability and safety of plutonium-based components. fas.org

Detailed Research Findings on Hydrogen-Plutonium Interactions in Storage

Parameter Research Finding Impact on Long-Term Storage and Reliability
Hydride Formation Plutonium reacts with hydrogen to form plutonium hydride (PuHₓ), a brittle and pyrophoric compound. researchgate.netosti.govCompromises mechanical integrity, leading to cracking and potential structural failure. wikipedia.orgaip.org Increases fire and contamination risk. osti.gov
Volume Expansion The conversion of plutonium to its hydride results in a significant volume increase of up to 70%. wikipedia.orgwikipedia.orgInduces internal stresses, causing cracking and deformation of components. wikipedia.org
Catalysis The presence of plutonium sesquioxide (Pu₂O₃) on the surface can catalyze the hydriding reaction. researchgate.netosti.govAccelerates the rate of hydrogen-induced corrosion.
Influencing Factors The rate of hydriding is dependent on temperature, hydrogen pressure, and alloy composition. osti.govRequires careful control of storage conditions and material selection to minimize degradation.
Moisture Effect Radiolysis of adsorbed water can produce hydrogen, which then reacts with the plutonium. wikipedia.orgNecessitates stringent control of humidity in storage environments.

Processing Techniques Involving Hydrogen (e.g., Hydride-Dehydride (H/dH) for Particle Size Reduction)

While the reaction of hydrogen with plutonium is a significant concern for long-term storage, it is also intentionally utilized in various processing techniques. The most prominent of these is the hydride-dehydride (H/dH) process, which is a well-established method for producing plutonium metal powder with a controlled particle size. inl.govllnl.gov This process is also effective for separating plutonium from other materials and preparing it for further chemical processing. inl.gov

The H/dH process consists of two primary stages:

Hydriding: In this step, bulk plutonium metal is exposed to hydrogen gas under controlled temperature and pressure conditions. osti.govosti.gov The plutonium readily reacts with the hydrogen to form plutonium hydride (PuHₓ). This hydride is a brittle material that can be easily crushed or will naturally spall into a fine powder. osti.gov

Dehydriding: The plutonium hydride powder is then heated under a vacuum. This thermal decomposition reverses the hydriding reaction, driving off the hydrogen gas and leaving behind a fine powder of plutonium metal. osti.gov The characteristics of the final metal powder, such as particle size and surface area, can be tailored by adjusting the process parameters, including temperature, pressure, and reaction time. osti.gov

The H/dH process is particularly valuable for applications requiring fine, high-surface-area plutonium powder. For example, it is a key step in the production of mixed-oxide (MOX) fuel for nuclear reactors. lanl.gov The process is also used in the recovery and purification of plutonium from scrap and residues. lanl.gov A variation of this process, known as the HYDOX (hydride-oxidation) process, involves converting the plutonium hydride to plutonium oxide. osti.gov

The ability to produce powders with specific characteristics makes the H/dH process a versatile tool in materials science. llnl.goviit.edu However, the pyrophoric nature of both fine plutonium powder and plutonium hydride necessitates that these operations are conducted in controlled environments, such as inert-atmosphere gloveboxes, to mitigate the risk of spontaneous ignition. osti.govfas.org

Interactive Data Table: Hydride-Dehydride (H/dH) Process Parameters

Process Stage Key Parameters Description Typical Outcome
Hydriding Temperature, Hydrogen Pressure, Reaction TimePlutonium metal is reacted with hydrogen gas. osti.govosti.govFormation of a brittle plutonium hydride powder.
Dehydriding Temperature, Vacuum Level, TimeThe plutonium hydride is heated under vacuum to remove hydrogen. osti.govProduction of a fine, high-surface-area plutonium metal powder.

Future Research Directions and Unresolved Challenges in Plutonium Hydrogen Chemistry

Development of Integrated Multi-Scale Modeling Approaches

A significant hurdle in predicting the long-term behavior of plutonium and its hydrides is the vast range of time and length scales over which relevant phenomena occur. osti.govpku.edu.cn Developing a predictive model for plutonium aging, for instance, requires a multi-scale modeling approach that currently does not exist. pku.edu.cn Future efforts will need to focus on creating integrated models that can bridge the gap from quantum calculations at the atomic level to macroscopic material behavior. osti.govoecd-nea.org

Density Functional Theory (DFT) has been a popular method for studying the physical and structural properties of plutonium and its hydrides. aip.orgmdpi.com However, standard DFT approaches have limitations in accurately describing the complex electronic structure of plutonium. pku.edu.cn Future modeling work should incorporate more advanced techniques to address these shortcomings. mdpi.com

Lattice gas models, parameterized with DFT data, offer a computationally efficient way to study phase equilibria over larger scales. osti.gov These models have been used to investigate the plutonium-plutonium dihydride phase equilibrium and can be extended to other actinide and transition metal hydride systems. osti.govamazonaws.com A key challenge will be to improve the accuracy of these models by refining the underlying DFT calculations and incorporating more complex interactions. osti.gov

Key areas for future modeling development include:

Improved DFT Functionals: Developing and applying more accurate exchange-correlation functionals to better describe the strongly correlated 5f electrons in plutonium. osti.gov

Bridging Time and Length Scales: Creating seamless integration between quantum mechanical, atomistic, and continuum models to capture the full spectrum of phenomena from bond breaking to bulk material properties. osti.govoecd-nea.org

Incorporating Temperature and Pressure Effects: Developing models that can accurately predict the behavior of plutonium-hydrogen systems under a wide range of temperatures and hydrogen partial pressures. aip.org

Advancements in In-Situ Characterization Under Operating Conditions

Experimental studies on the plutonium-hydrogen system are notoriously difficult to perform. aip.orgmdpi.com The high reactivity of plutonium, especially its propensity to form oxide layers, complicates surface-sensitive measurements. aip.org Furthermore, the pyrophoric nature of plutonium hydrides presents significant safety challenges. aip.orgmdpi.com

Future experimental work must focus on developing and utilizing in-situ and operando characterization techniques that allow for the real-time observation of chemical and physical processes under relevant operating conditions. lidsen.com This will provide crucial data for validating and refining theoretical models.

Techniques such as X-ray and neutron diffraction can provide valuable information on the crystal structure and phase composition of plutonium hydrides. researchgate.net Magnetization measurements have also been shown to be a sensitive probe for detecting the formation of small quantities of ferromagnetic plutonium hydride. researchgate.net

Future advancements in experimental characterization should include:

In-situ Spectroscopy: Utilizing techniques like X-ray photoelectron spectroscopy (XPS) and Auger electron spectroscopy (AES) under controlled hydrogen atmospheres to probe the surface chemistry of plutonium during hydriding.

Advanced Microscopy: Employing high-resolution transmission electron microscopy (TEM) and scanning electron microscopy (SEM) to visualize the morphology and microstructure of hydride formation and growth. researchgate.net

Neutron Scattering: Using neutron-based techniques to study the dynamics of hydrogen in the plutonium lattice and to characterize the magnetic structure of plutonium hydrides. researchgate.net

Exploration of Ternary and Quaternary Plutonium-Hydrogen Systems

The vast majority of research to date has focused on the binary plutonium-hydrogen system. However, in real-world scenarios, plutonium is often alloyed with other elements or exposed to multiple gaseous species. Understanding the influence of these additional components is crucial for predicting material performance.

Future research should expand to include ternary and quaternary systems involving plutonium, hydrogen, and other elements such as gallium, uranium, oxygen, and nitrogen. mdpi.com For example, gallium is used to stabilize the δ-phase of plutonium, and its presence can influence the hydriding behavior. mdpi.com The interaction with oxygen is also of paramount importance, as oxide layers can act as a barrier to hydriding. aip.orgresearchgate.net

The development of thermodynamic databases, such as those based on the CALPHAD (Calculation of Phase Diagrams) method, will be essential for predicting phase stability in these more complex systems. mdpi.com These databases can be informed by both experimental data and first-principles calculations. mdpi.com

Key research questions in this area include:

How do alloying elements like gallium affect the thermodynamics and kinetics of hydrogen absorption in plutonium? mdpi.com

What is the interplay between oxidation and hydriding on plutonium surfaces? aip.orgresearchgate.net

How do impurities impact the long-term stability and corrosion behavior of plutonium-based materials?

Understanding Complex Reaction Pathways at Interfaces

The initiation of plutonium hydriding is a surface phenomenon. aip.orgresearchgate.net The reaction begins at the interface between the plutonium metal and the hydrogen-containing environment. ijcce.ac.ir A detailed understanding of the reaction pathways at these interfaces is critical for controlling the corrosion process.

The presence of an oxide layer on the plutonium surface plays a crucial role. aip.org While a perfect plutonium dioxide (PuO₂) layer can act as a barrier to hydrogen, defects in this layer or the presence of other oxides like plutonium sesquioxide (Pu₂O₃) can nucleate the hydriding reaction. aip.org

Future research needs to focus on elucidating the step-by-step mechanisms of hydrogen interaction with both clean and oxidized plutonium surfaces. numberanalytics.com This includes understanding the adsorption and dissociation of hydrogen molecules, the diffusion of hydrogen atoms on the surface and into the bulk, and the nucleation and growth of the hydride phase. aip.orgmdpi.com

Specific areas of investigation should include:

Surface Adsorption and Dissociation: Using a combination of experimental surface science techniques and theoretical calculations to determine the most favorable sites for hydrogen adsorption and the energy barriers for dissociation on different plutonium and plutonium oxide surfaces. mdpi.com

Role of Defects: Investigating how surface defects, such as steps, vacancies, and grain boundaries, influence the initiation of the hydriding reaction. aip.orgresearchgate.net

Interface Chemistry: Characterizing the chemical species and reactions that occur at the metal-oxide and oxide-gas interfaces during the corrosion process. ijcce.ac.ir

Bridging Theoretical Predictions with Experimental Observations

A persistent challenge in the study of plutonium-hydrogen chemistry is the difficulty in directly comparing theoretical predictions with experimental observations. osti.gov Experiments are often conducted on complex, polycrystalline materials with surface impurities, while theoretical models typically assume idealized, single-crystal structures. aip.orgosti.gov

Bridging this gap will require a concerted effort from both theorists and experimentalists. Theoretical models need to become more realistic by incorporating the effects of defects, impurities, and polycrystalline microstructures. aip.org At the same time, experiments need to be designed to provide well-characterized data on simpler systems that can be more directly compared with theoretical predictions.

The development of advanced in-situ characterization techniques, as discussed in section 7.2, will be crucial for providing the data needed to validate and refine theoretical models. lidsen.com For example, in-situ measurements of hydride growth rates under well-controlled conditions can be directly compared with the predictions of kinetic models.

Key initiatives to bridge this gap include:

Benchmark Experiments: Conducting carefully designed experiments on well-characterized, high-purity plutonium samples to provide benchmark data for theoretical models.

Model Validation: Systematically comparing the predictions of different theoretical models with experimental data to assess their accuracy and identify areas for improvement. osti.gov

Collaborative Research: Fostering closer collaboration between theoretical and experimental research groups to ensure that modeling efforts are relevant to real-world materials and that experiments are designed to test specific theoretical predictions.

Data Tables

Table 1: Theoretical and Experimental Properties of Plutonium Hydrides

PropertyPlutonium Dihydride (PuH₂)Plutonium Trihydride (PuH₃)Reference
Crystal StructureCubic (CaF₂-type)Hexagonal (LaF₃-type) mdpi.comcapes.gov.br
Magnetic OrderingAntiferromagnetic or FerromagneticFerromagnetic mdpi.comresearchgate.net
Enthalpy of Formation (kcal/mol)-38-50 capes.gov.br
Volume Expansion upon Formation~60% aip.org

Table 2: Investigated Plutonium-Hydrogen Systems

SystemFocus of StudyKey FindingsReference
Pu-HPhase equilibria and thermodynamicsExistence of two stability regimes; formation of solid solutions. capes.gov.br
Pu-H-GaInfluence of gallium on hydridingGa stabilizes δ-Pu; can affect hydride formation. mdpi.com
Pu-H-OInterplay of oxidation and hydridingOxide layers can act as a barrier to hydriding. aip.orgresearchgate.net
Pu-U-FeTernary phase diagramFormation of (Pu,U)₆Fe and (Pu,U)Fe₂ compounds. mdpi.com

Q & A

Q. How does nitric acid concentration influence molecular hydrogen (H₂) generation in plutonium-containing solutions during α-radiolysis?

Methodological Answer: Experimental studies using α-radiolysis of nitric acid solutions reveal that H₂ yields (G(H₂)) decrease as HNO₃ concentration increases. For example, G(H₂) drops from ~0.4 × 10⁻⁷ mol·J⁻¹ at 0 M HNO₃ to ~0.2 × 10⁻⁷ mol·J⁻¹ at 6 M HNO₃ . This trend is attributed to scavenging of hydrated electrons (eₐq⁻) and hydrogen atoms (H•) by nitrate ions, suppressing recombination reactions that produce H₂. Researchers should:

  • Use controlled irradiation experiments with varying HNO₃ concentrations.
  • Measure H₂ yields via gas chromatography or mass spectrometry.
  • Validate results against Monte Carlo radiation track chemistry models to account for scavenging effects .

Q. What analytical techniques are recommended for quantifying trace plutonium isotopes and isotope ratios in environmental samples?

Methodological Answer: High-resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) with ultrasonic nebulization is optimal. Key steps include:

  • Isotope Dilution : Enhances accuracy for ²³⁹Pu, ²⁴⁰Pu, and ²⁴²Pu detection (limits: 1–5 fg/mL) .
  • Parameter Optimization : Use a 2³ factorial design to refine dwell time, sweeps, and sample uptake for precision (~2% RSD on ²⁴⁰Pu/²³⁹Pu ratios) .
  • Validation : Cross-check results with α-spectrometry and spectral deconvolution.

Q. How do researchers design experiments to study H₂O adsorption and dissociation on plutonium oxide (PuO₂) surfaces?

Methodological Answer: Density functional theory (DFT+U-D3) simulations combined with experimental surface analysis (e.g., XPS, TPD) are critical. Key findings include:

  • Hydrogen bonding between H₂O molecules enhances adsorption energy, especially at low coverage.
  • Dissociation into H atoms and O–H groups occurs under specific conditions, with limited H diffusion due to hydrogen bonding .
  • Use periodic slab models for PuO₂(111) surfaces and compare with in situ vibrational spectroscopy data.

Advanced Research Questions

Q. How can contradictions in reported molecular hydrogen yields from plutonium radiolysis be resolved?

Methodological Answer: Discrepancies arise from differences in material composition, radiation dose rates, and scavenging effects. For example, early studies overestimated H₂ yields (G(H₂) > 5 molecules/100 eV) by assuming chain reactions, whereas later work found G(H₂) < 5 due to crosslinking and supramolecular entanglement . To resolve contradictions:

  • Standardize experimental conditions (e.g., aerated vs. deaerated solutions, HNO₃ purity).
  • Compare accelerator-based (high dose rate) and radionuclide (low dose rate) studies .
  • Apply track chemistry models to account for quenching of excited water molecules.

Q. What computational frameworks predict plutonium solubility and speciation in iron-rich environments?

Methodological Answer: Thermodynamic models integrating surface complexation and redox reactions are essential. For example:

  • Use the Pitzer activity coefficient model to simulate Pu(IV)/Fe(III) colloid interactions.
  • Validate predictions with XAS (X-ray absorption spectroscopy) to confirm Pu–Fe oxide formation .
  • Account for pH, Eh, and ionic strength variations in subsurface systems.

Q. How do researchers optimize experimental designs for plutonium recovery from complex matrices?

Methodological Answer: A 23-factor experimental design can identify critical parameters. For instance:

  • Leaching with 0.2 M HF–7 M HNO₃ increases Pu recovery by 150× compared to F⁻-free solutions.
  • Maintain a 10 mL/g solution-to-solid ratio for 3–4 hours .
  • Use sensitivity analysis to prioritize variables (e.g., F⁻ concentration vs. leaching time).

Q. What methodologies validate neutronics design codes for plutonium-fueled reactor assemblies?

Methodological Answer: Correlate theoretical predictions with experimental criticality data. Steps include:

  • Benchmark codes (e.g., MCNP) against annular cylindrical geometry experiments with mixed Pu/U nitrate solutions .
  • Adjust cross-section libraries (e.g., ENDF/B-VIII) to match observed neutron multiplication factors (k-eff).
  • Address biases in resonance self-shielding and thermal scattering models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.